2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene)
Overview
Description
2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is an organic compound with the molecular formula C14H15BrS2 It is characterized by the presence of two 3-methylthiophene rings connected by a 4-bromobut-1-ene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) typically involves the reaction of 4-bromo-1-butene with 3-methylthiophene under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and reliability of the product. Techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The double bond in the butene bridge can be reduced to form a saturated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of a saturated butane bridge.
Scientific Research Applications
2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) depends on its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways involved may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-butene: A simpler compound with a similar bromobutene structure.
3-Methylthiophene: One of the building blocks of the compound.
2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene)-[d6]: A deuterated version used in isotope labeling studies.
Uniqueness
2,2’-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) is unique due to its combination of a bromobutene bridge and two 3-methylthiophene rings. This structure imparts specific chemical properties and reactivity that are not found in simpler compounds.
Properties
IUPAC Name |
2-[4-bromo-1-(3-methylthiophen-2-yl)but-1-enyl]-3-methylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrS2/c1-10-5-8-16-13(10)12(4-3-7-15)14-11(2)6-9-17-14/h4-6,8-9H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXSGXVUQKRSCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCBr)C2=C(C=CS2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00602003 | |
Record name | 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109857-81-0 | |
Record name | 2,2′-(4-Bromo-1-butenylidene)bis[3-methylthiophene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109857-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(4-Bromobut-1-ene-1,1-diyl)bis(3-methylthiophene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00602003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiophene, 2,2'-(4-bromo-1-butenylidene)bis[3-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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